Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles, with α-haloketones or α-haloesters.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazol-5-one derivatives.
Reduction: Reduction reactions can lead to the formation of thiazol-5-ylmethanol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Thiazol-5-one Derivatives: Resulting from oxidation reactions.
Thiazol-5-ylmethanol Derivatives: Resulting from reduction reactions.
Substituted Thiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Medicine: This compound may be explored for its pharmacological properties, including its potential use as an anti-inflammatory or antimicrobial agent.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to receptors involved in signaling pathways.
Comparison with Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the thiazole ring.
Thiazole-5-carboxylic Acid: Similar core structure but without the trifluoromethyl group.
Uniqueness: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which together confer distinct chemical and biological properties.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in multiple fields.
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Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAAZMGGUQWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677306 | |
Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018975-69-3 | |
Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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